![molecular formula C22H21NO4 B4973887 N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B4973887.png)
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole core, which is often associated with bioactive molecules, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Methoxy and Phenylmethoxy Groups: The methoxy and phenylmethoxy groups are introduced via electrophilic aromatic substitution reactions using appropriate methoxy and benzyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, reduced amine derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets
Propiedades
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-24-21-11-17(7-9-19(21)25-14-16-5-3-2-4-6-16)13-23-18-8-10-20-22(12-18)27-15-26-20/h2-12,23H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIMOHXTNRMOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(4-Fluorophenyl)carbonyl]amino}phenyl acetate](/img/structure/B4973805.png)
![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B4973819.png)
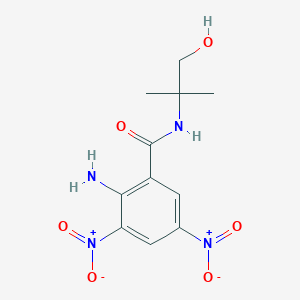
![N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;oxalic acid](/img/structure/B4973836.png)
![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)
![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)
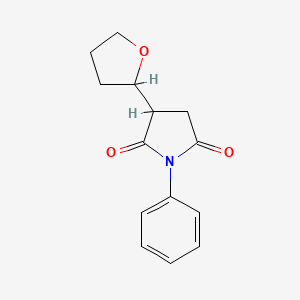
![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)
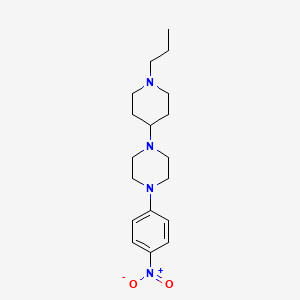
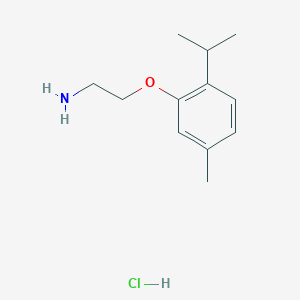
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4973891.png)
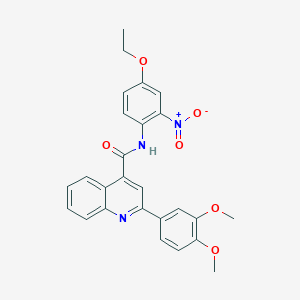
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
